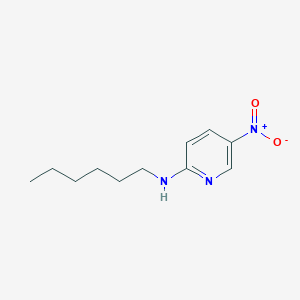
2-n-Hexylamino-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Hexylamino-5-nitropyridine is an organic compound belonging to the class of pyridines It features a hexylamino group at the second position and a nitro group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Hexylamino-5-nitropyridine typically involves the nitration of 2-amino-5-nitropyridine followed by alkylation with hexylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring. The subsequent alkylation step involves the reaction of the nitrated pyridine with hexylamine in the presence of a suitable base, such as sodium hydroxide, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(Hexylamino)-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-n-Hexylamino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-n-Hexylamino-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hexylamino group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Amino-5-nitropyridine: Lacks the hexylamino group, making it less hydrophobic and potentially less bioactive.
2-(Hexylamino)-3-nitropyridine: Similar structure but with the nitro group at a different position, which can affect its reactivity and biological activity.
2-(Hexylamino)-5-chloropyridine: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: 2-n-Hexylamino-5-nitropyridine is unique due to the presence of both the hexylamino and nitro groups at specific positions on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-hexyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-4-5-8-12-11-7-6-10(9-13-11)14(15)16/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
InChI Key |
CUYUTHVWTRCVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8693933.png)
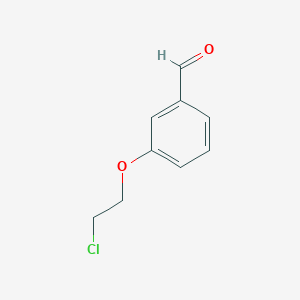
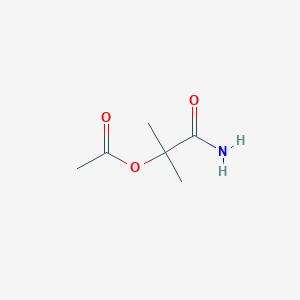

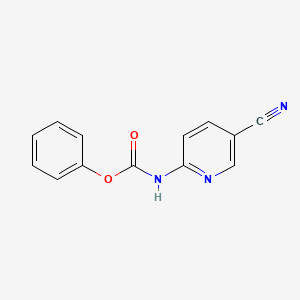

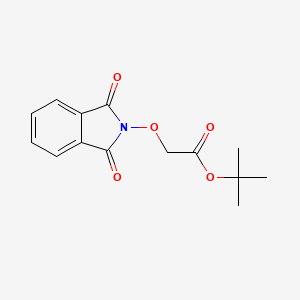
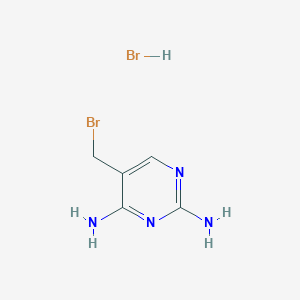
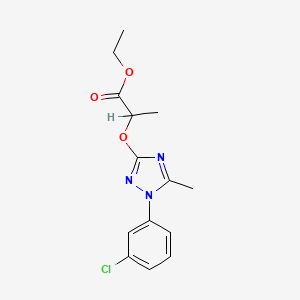

![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)

![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)

